![molecular formula C25H24N4O2S2 B2812452 N-(2,5-dimethylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923172-97-8](/img/structure/B2812452.png)
N-(2,5-dimethylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S2 and its molecular weight is 476.61. The purity is usually 95%.
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Scientific Research Applications
1. Antioxidant and Antitumor Activity
Compounds similar to N-(2,5-dimethylphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been synthesized and demonstrated significant in vitro antioxidant, antitumor activities against various cancer cell lines, and antimicrobial activities. This indicates potential applications in developing sterile or biologically active fabrics for medical uses (Khalifa et al., 2015).
2. Anticancer Agents
Derivatives of this compound have been synthesized and evaluated for their anticancer activities. Some of these derivatives showed high selectivity against specific cancer cell lines, suggesting their potential as targeted anticancer agents (Evren et al., 2019).
3. Antimicrobial Activity
Novel thiazole derivatives related to this compound have been developed, exhibiting significant anti-bacterial and anti-fungal activities. This suggests potential applications in antimicrobial treatments (Saravanan et al., 2010).
4. Bioorganic and Medicinal Chemistry
Several derivatives have been synthesized and studied for their potential as PET tracers in imaging of nucleotide pyrophosphatase/phosphodiesterase 1, indicative of their use in diagnostic imaging and drug development (Gao et al., 2016).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-15-8-9-16(2)21(12-15)27-22(30)14-32-23-11-10-20(28-29-23)24-17(3)26-25(33-24)18-6-5-7-19(13-18)31-4/h5-13H,14H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAZTWJNLRPFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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